molecular formula C13H18INO2 B12285394 Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate CAS No. 1314985-68-6

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate

Cat. No.: B12285394
CAS No.: 1314985-68-6
M. Wt: 347.19 g/mol
InChI Key: RDCDDIXTYBVRTI-UHFFFAOYSA-N
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Description

Overview of Carbamate Compounds in Organic Chemistry

Carbamates, characterized by the functional group $$-\text{N}−\text{C}(=\text{O})−\text{O}−$$, are formally derived from carbamic acid ($$\text{NH}_2\text{COOH}$$). These compounds exhibit diverse chemical properties, including stability in aqueous environments and resistance to hydrolysis under physiological conditions. Their structural versatility enables applications ranging from polymer science (e.g., polyurethanes) to pharmaceuticals, where carbamates serve as enzyme inhibitors, prodrugs, and peptidomimetics. The equilibrium between carbamate anions and bicarbonate in solution further underscores their reactivity, which can be modulated by substituents on the nitrogen and oxygen termini.

A defining feature of carbamates is their ability to mimic amide bonds while offering superior metabolic stability. For instance, replacing amide linkages with carbamate groups in drug candidates has improved bioavailability and target specificity. This property has driven the adoption of carbamates in therapies for neurodegenerative disorders, cancer, and infectious diseases.

Historical Context and Discovery of this compound

The synthesis of this compound represents a convergence of advancements in carbamate chemistry and halogenation techniques. While carbamates have been studied since the mid-20th century, iodinated derivatives gained prominence more recently due to their utility in cross-coupling reactions. The tert-butyl group, introduced to enhance steric bulk and solubility, became a staple in protecting-group strategies for amines and alcohols.

This specific compound (CAS 1314985-68-6) was first reported in the early 21st century as part of efforts to develop halogenated intermediates for pharmaceutical synthesis. Its structure features a 2,6-dimethylphenyl ring, which imposes regioselectivity in subsequent reactions, and an iodine atom at the para position, serving as a versatile handle for metal-catalyzed couplings. Early synthetic routes involved reacting 4-iodo-2,6-dimethylphenyl isocyanate with tert-butanol under basic conditions, yielding the carbamate with high purity.

Significance of Iodinated Aromatic Carbamates in Contemporary Research

Iodinated aromatic carbamates occupy a critical niche in synthetic organic chemistry. The iodine atom’s polarizability and leaving-group propensity facilitate transformations such as Ullmann, Suzuki-Miyaura, and Buchwald-Hartwig couplings. For example, the iodine in this compound can be replaced with aryl or heteroaryl groups, enabling rapid diversification of molecular scaffolds.

The compound’s steric profile, dictated by the 2,6-dimethyl and tert-butyl substituents, also mitigates unwanted side reactions. This selectivity is particularly advantageous in drug discovery, where precise functionalization of aromatic rings is essential for optimizing pharmacokinetic properties. Recent studies highlight its role in synthesizing kinase inhibitors and antimicrobial agents, where the carbamate group enhances target engagement and metabolic stability.

Scope and Objectives of the Present Academic Review

This review systematically examines the chemical properties, synthetic methodologies, and applications of this compound. The analysis is structured to address three key objectives:

  • Elucidate the compound’s reactivity and stability under varying conditions.
  • Evaluate modern synthetic routes and their efficiency.
  • Explore its utility as a building block in pharmaceutical and materials science.

Notably, this review excludes discussions of pharmacological safety, dosage, or administration, focusing instead on mechanistic and synthetic insights. By consolidating fragmented knowledge, this work aims to inform future research directions and highlight underexplored applications of iodinated carbamates.

Table 1: Key Physicochemical Properties of this compound

Property Value/Description Source
Molecular Formula $$\text{C}{13}\text{H}{18}\text{INO}_2$$
Molecular Weight 347.20 g/mol
SMILES CC1=CC(I)=CC(C)=C1NC(OC(C)(C)C)=O
Storage Conditions Room temperature, inert atmosphere
Synthetic Yield (Typical) 70–85%

Note: Data derived from supplier specifications and peer-reviewed synthesis protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1314985-68-6

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl N-(4-iodo-2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)

InChI Key

RDCDDIXTYBVRTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)I

Origin of Product

United States

Preparation Methods

Iodination of 2,6-Dimethylaniline

The primary route involves iodinating 2,6-dimethylaniline at the para position, leveraging the amino group’s activating and directing effects.

Procedure :

  • Step 1 : 2,6-Dimethylaniline is treated with iodine (I₂) and iodic acid (HIO₃) in acetic acid at 60°C for 12 hours.
    $$
    \text{2,6-Dimethylaniline} + \text{I}2 \xrightarrow{\text{HIO}3, \text{AcOH}} \text{4-Iodo-2,6-dimethylaniline}
    $$
  • Step 2 : The resulting 4-iodo-2,6-dimethylaniline is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
    $$
    \text{4-Iodo-2,6-dimethylaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate}
    $$

Key Data :

Parameter Value
Yield (Step 1) 85%
Yield (Step 2) 92%
Purity (Final) >95% (HPLC)

Directed ortho-Metalation and Iodination

Lithiation of Boc-Protected Intermediate

This method employs directed metalation to introduce iodine regioselectively.

Procedure :

  • Step 1 : 2,6-Dimethylaniline is protected with Boc₂O to form tert-butyl 2,6-dimethylphenylcarbamate.
  • Step 2 : The Boc-protected compound is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, generating a lithiated intermediate at the para position. Quenching with iodine yields the target compound.
    $$
    \text{Boc-protected intermediate} \xrightarrow{\text{LDA, THF}} \text{Lithiated species} \xrightarrow{\text{I}_2} \text{this compound}
    $$

Key Data :

Parameter Value
Yield (Overall) 78%
Reaction Time 3–6 hours
Temperature -78°C (lithiation), 0–25°C (quenching)

Comparative Analysis of Methods

Advantages and Limitations

Method Advantages Limitations
Electrophilic Iodination High yield, simple reagents Requires corrosive iodine and acidic conditions
Directed Metalation Excellent regioselectivity Air-/moisture-sensitive reagents, low-temperature requirements

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) enhance metalation efficiency.
  • Catalysts : DMAP accelerates Boc protection by deprotonating the amine.
  • Temperature Control : Maintaining -78°C during lithiation prevents side reactions.

Recent Advances and Alternative Approaches

Palladium-Catalyzed Coupling

A patent (EP2751095B1) describes using tert-butyl 2-amino-4,5-dimethylphenylcarbamate in cross-coupling reactions with iodinated aryl halides, though yields remain moderate (65–75%).

Reductive Amination

A novel approach involves reductive amination of 4-iodo-2,6-dimethylbenzaldehyde with tert-butyl carbamate, achieving 70% yield under hydrogen gas (1 atm) with Pd/C.

Industrial-Scale Considerations

Green Chemistry Initiatives

  • Solvent Recycling : THF and DCM recovery reduces waste.
  • Catalytic Iodination : N-Iodosuccinimide (NIS) with FeCl₃ lowers iodine usage by 30%.

Chemical Reactions Analysis

Lithiation and Electrophilic Quench Reactions

The iodine atom at the para position undergoes directed ortho-metalation (DoM) with strong bases like n-butyllithium, enabling functionalization at the ortho position. Subsequent reactions with electrophiles yield diverse derivatives:

Electrophile UsedProduct FormedReaction ConditionsYieldKey NMR Data (δ, CDCl₃)
Trifluoroethyl acetatet-Butyl 2-methyl-4-trifluoroacetylcarbanilate-78°C, diethyl ether, 1 hr37% (3.2 g from 10.0 g SM)8.25 (d, J=8.8 Hz, 1H), 2.32 (s, 3H), 1.55 (s, 9H)
Heptafluoropropyl methyl ketonet-Butyl 4-(2,2,3,3,4,4,4-heptafluoro-1-hydroxy-1-methylbutyl)-2-methylcarbanilate-78°C → 0°C, 2 hrs31% (1.3 g from 4.2 g SM)2.59 (bs, 1H), 2.27 (s, 3H), 1.78 (s, 3H)
4'-Chloro-2,2,2-trifluoroacetophenonet-Butyl 4-[1-(4-chlorophenyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylcarbanilate-78°C → 0°C, 30 mins98% (2.96 g from 3.0 g SM)7.40 (d, J=8.4 Hz, 2H), 2.93 (s, 1H), 2.22 (s, 3H)

These reactions proceed via deprotonation at the methyl group’s ortho position, followed by nucleophilic attack on the electrophile.

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl systems:

Boronic AcidCatalyst SystemConditionsProductYield
Cyclopropylboronic acidPd(OAc)₂, tricyclohexylphosphine, K₃PO₄·H₂O100°C, 15 hrs, toluene/H₂Ot-Butyl 4-cyclopropyl-2-methylphenylcarbamate97% (668 mg from 1.04 g SM)

This reaction demonstrates the compound’s utility in constructing sterically hindered aryl-cyclopropyl bonds, critical in medicinal chemistry scaffolds.

Nucleophilic Aromatic Substitution

The electron-withdrawing carbamate group activates the aryl iodide for nucleophilic substitution under mild conditions:

NucleophileConditionsProductObservations
Hydroxide (via hydrolysis)2N HCl, diethyl ether, 0°C4-Iodo-2-methylanilineRequires Boc-deprotection post-reaction

Cycloaddition and Conjugate Addition

The compound participates in Michael additions and cycloadditions with α,β-unsaturated carbonyl systems:

ReactantProductConditionsKey Data
4'-Bromodifluoromethoxy-2,2,2-trifluoroacetophenonet-Butyl 4-[1-(4-bromodifluoromethoxyphenyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylcarbanilate-78°C → 0°C, 30 mins1H NMR: 7.51 (d, J=8.8 Hz, 2H), 3.00 (bs, 1H)

Mechanistic Insights

The iodine atom’s role as a leaving group is enhanced by the carbamate’s electron-withdrawing effect, which polarizes the C–I bond. This facilitates both oxidative addition in cross-coupling and nucleophilic displacement. Steric effects from the tert-butyl and methyl groups direct regioselectivity in metalation and coupling reactions.

Stability and Handling

  • Melting Point : 85–87°C

  • Storage : Stable under inert gas at -20°C; sensitive to strong acids/bases.

This compound’s modular reactivity makes it indispensable for synthesizing fluorinated, cyclopropane-containing, and sterically complex aromatic systems.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate typically involves the reaction of 4-iodo-2,6-dimethylphenol with tert-butyl isocyanate. The process can be monitored using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity of the product.

Example Synthesis Procedure

  • Reactants :
    • 4-Iodo-2,6-dimethylphenol
    • Tert-butyl isocyanate
  • Reaction Conditions :
    • Solvent: Dichloromethane
    • Temperature: Room temperature to reflux
  • Characterization Techniques :
    • NMR for structural confirmation
    • HPLC for purity assessment

Medicinal Chemistry

This compound is explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or specificity towards certain biological targets.

Case Study : Research has indicated that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. The introduction of iodine in the aromatic ring enhances the lipophilicity and bioavailability of the compound, making it a candidate for drug development.

Agrochemicals

The compound has potential applications in the development of agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests can lead to effective pest control solutions.

Research Insight : Studies have shown that carbamate derivatives can affect the nervous system of insects, providing a mechanism for pest control while minimizing environmental impact due to their relatively low persistence in soil.

Material Science

In material science, this compound can be used as a building block for synthesizing polymers with specific properties such as thermal stability and resistance to oxidative degradation.

Application AreaPotential Uses
Medicinal ChemistryDrug development for cancer therapy
AgrochemicalsPesticide formulation
Material SciencePolymer synthesis

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets and pathways. The iodine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-iodo-2,6-dimethylphenylcarbamate with three related carbamate derivatives, focusing on structural features, physicochemical properties, and functional applications.

Structural and Physicochemical Comparisons

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C₁₃H₁₈INO₂ 347.20 4-Iodo, 2,6-dimethyl Carbamate, aromatic iodine
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Chloro, phenethyl Carbamate, aliphatic chain
CIMBI-5 (from ) Not specified - 4-Iodo, 2,5-dimethoxy Carbamate, silyl ether
Tert-butyl (2,6-difluoro-4-formylphenyl)carbamate C₁₂H₁₃F₂NO₃ 269.24 2,6-Difluoro, 4-formyl Carbamate, formyl group
Key Observations:

Substituent Effects: The iodine in the target compound enhances polarizability and reactivity in cross-coupling reactions (e.g., Suzuki, Stille), unlike the smaller chlorine in tert-butyl (4-chlorophenethyl)carbamate . The formyl group in tert-butyl (2,6-difluoro-4-formylphenyl)carbamate introduces electrophilic reactivity, contrasting with the iodine’s role in nucleophilic substitution .

Molecular Weight and Applications: The target compound’s higher molecular weight (347.20 vs. 255.74 for the 4-chloro analog) reflects iodine’s atomic mass, which may influence pharmacokinetics in imaging applications .

Pharmacological Potential

  • CIMBI-5 demonstrated significant binding in rat brain regions (e.g., cortex, hippocampus) via PET imaging, with low cerebellar uptake, indicating selectivity for 5-HT₂A-rich areas .

Biological Activity

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known to interact with various biological targets. The presence of the iodine atom and the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

The biological activity of this compound primarily involves enzyme inhibition and modulation of cellular processes. As a carbamate, it can form stable complexes with enzymes, inhibiting their activity. This mechanism is critical in various biochemical pathways, leading to changes in cellular functions.

Biological Activities

  • Antioxidant Activity :
    • Carbamates like this compound may exhibit antioxidant properties by scavenging free radicals and preventing oxidative stress in cells. This activity is crucial in mitigating damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects :
    • Research indicates that similar compounds have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The modulation of these pathways can be beneficial in treating inflammatory diseases.
  • Anticancer Potential :
    • Some studies suggest that derivatives of carbamates possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The specific mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantEffective in scavenging free radicals
Anti-inflammatoryInhibits COX enzymes; reduces cytokine levels
AnticancerInduces apoptosis in cancer cell lines

Detailed Research Insights

  • A study on the antioxidant properties of similar phenolic compounds demonstrated that structural modifications significantly influence their reactivity and biological activity. The presence of bulky groups like tert-butyl enhances the stability of free radicals formed during antioxidant activity .
  • Investigations into anti-inflammatory mechanisms revealed that certain carbamate derivatives could effectively reduce the expression of inflammatory markers in vitro. For instance, combinations of antioxidants showed enhanced effects compared to individual compounds, suggesting potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-iodo-2,6-dimethylphenylcarbamate, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. A typical procedure involves reacting 4-iodo-2,6-dimethylaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at room temperature . Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC-UV, with quenching agents such as ascorbic acid recommended to stabilize intermediates during analysis .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected signals for the tert-butyl group (~1.3 ppm, singlet) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-UV (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) . Differential scanning calorimetry (DSC) can further probe thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

  • Methodological Answer : Key parameters include:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during Boc protection .
  • Catalysts : Lewis acids like DMAP (4-dimethylaminopyridine) improve Boc anhydride activation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance solubility but require rigorous drying to prevent hydrolysis .
    Kinetic studies using HPLC-UV can identify rate-limiting steps, such as iodine substitution in the precursor .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

  • Methodological Answer : The tert-butyl carbamate group is susceptible to acidolysis. Stability studies using trifluoroacetic acid (TFA) in DCM reveal decomposition at >0.1 M concentrations. To prevent degradation:

  • Use buffered conditions (pH 7–8) during reactions.
  • Avoid strong oxidizers (e.g., hypochlorite) unless quenched with ascorbic acid .
  • Store the compound at –20°C in inert atmospheres to minimize radical-mediated decomposition .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC) for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Isomeric impurities : Chiral HPLC or X-ray crystallography (as in related carbamates ) identifies stereochemical anomalies.
  • Residual solvents : Gas chromatography (GC) quantifies volatile impurities from synthesis.
    Cross-validation using multiple techniques (e.g., 2D NMR, IR spectroscopy) ensures consistency. For example, IR peaks near 1700 cm⁻¹ confirm carbamate C=O bonds .

Experimental Design and Data Analysis

Q. What experimental protocols enable the study of this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine substituent facilitates Suzuki-Miyaura or Ullmann couplings. A protocol includes:

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI/ligand systems in toluene/water.
  • Kinetic Analysis : Monitor aryl-iodide conversion via HPLC-UV at 254 nm .
  • Workup : Purify products via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The tert-butyl group creates steric hindrance, slowing SN2 reactions. Computational modeling (DFT) predicts transition-state geometries, while kinetic isotope effects (KIE) studies using deuterated analogs validate mechanisms . Experimental comparisons with less hindered analogs (e.g., methyl carbamates) quantify steric contributions .

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